5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione), a versatile scaffold in organic synthesis. Its structure features a 4-bromophenyl group attached via a 2-oxoethyl chain at position 5, alongside a chloro substituent at the same position. The 2,2-dimethyl groups stabilize the dioxane ring, while the 4,6-dione moiety enhances reactivity for nucleophilic additions and cyclizations .
For example, 5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione (CAS 187278-01-9) is prepared through condensation reactions involving Meldrum’s acid and bromophenyl precursors ().
Applications: Such compounds serve as intermediates in synthesizing pharmaceuticals, including quinolone-based antibiotics and ATPase inhibitors (). The bromophenyl group may enhance lipophilicity and binding affinity in biological systems, while the chloro substituent could influence electronic properties and stability .
Properties
Molecular Formula |
C14H12BrClO5 |
|---|---|
Molecular Weight |
375.60 g/mol |
IUPAC Name |
5-[2-(4-bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H12BrClO5/c1-13(2)20-11(18)14(16,12(19)21-13)7-10(17)8-3-5-9(15)6-4-8/h3-6H,7H2,1-2H3 |
InChI Key |
TWSAAORAWFLYSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)(CC(=O)C2=CC=C(C=C2)Br)Cl)C |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its structure, it likely involves cyclization reactions.
- Industrial production methods would require optimization and scale-up, which would involve detailed process development and optimization studies.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed would vary based on the reaction conditions and substituents.
Scientific Research Applications
Antioxidant Activity: Given the presence of the dioxane ring, this compound might exhibit antioxidant properties, protecting against oxidative stress.
Biological Studies: Researchers could explore its effects on cellular components, including DNA and proteins.
Neurotoxicity: Investigating its impact on acetylcholinesterase (AchE) activity in the nervous system.
Mechanism of Action
- The compound’s mechanism of action would involve interactions with specific molecular targets or pathways.
- Further research is needed to elucidate these mechanisms.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Halogenated Phenyl Groups : Bromo and chloro substituents increase electrophilicity at the dioxane ring, facilitating nucleophilic attacks. Bromine’s larger atomic radius may enhance π-stacking in biological targets compared to chlorine ().
- Oxoethyl vs. Methylene Linkers: The 2-oxoethyl chain in the target compound introduces a ketone functionality, enabling keto-enol tautomerism and further derivatization, unlike simpler methylene-linked analogues ().
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C12H12BrClO4
- Molecular Weight : Approximately 335.63 g/mol
The compound features a dioxane ring which is significant for its biological activity. The presence of the 4-bromophenyl group is notable for enhancing the compound's interaction with biological targets.
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to 5-[2-(4-Bromophenyl)-2-oxoethyl]-5-chloro-2,2-dimethyl-1,3-dioxane-4,6-dione . For instance, derivatives of dioxane have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study conducted on related dioxane derivatives demonstrated significant cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction via caspase activation |
| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest in G1 phase |
| HeLa (Cervical Cancer) | 18 | Inhibition of DNA synthesis |
These findings suggest that the structural features of the dioxane ring and substituents like bromine enhance biological activity.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Research indicates that certain derivatives exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria.
Antibacterial Activity Data
A comparative study on the antibacterial efficacy of related compounds revealed:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
The presence of halogens (like bromine and chlorine) in the structure is believed to contribute to its antimicrobial properties by disrupting bacterial cell membranes.
Structure-Activity Relationship (SAR)
The effectiveness of This compound can be attributed to its unique structure. The SAR studies indicate that:
- The bromophenyl group enhances lipophilicity, aiding in membrane penetration.
- The chloro substituent may interact with specific biological targets, increasing binding affinity.
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins involved in cancer progression and bacterial resistance mechanisms. For instance:
- Docking against the Bcl-2 protein showed strong binding affinity due to hydrophobic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
